molecular formula C10H8N4O2 B186827 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid CAS No. 35546-44-2

2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid

Cat. No. B186827
CAS RN: 35546-44-2
M. Wt: 216.2 g/mol
InChI Key: CVZCGCSYDJLCKQ-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Triazolylbenzoic acid' and is a member of the class of compounds known as benzoic acids. In

Mechanism Of Action

The mechanism of action of 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid is not well understood. However, it has been suggested that the compound may act as a chelating agent that can bind to metal ions and form stable complexes. These metal complexes may exhibit interesting properties such as catalytic activity, luminescence, and magnetic properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid are not well studied. However, it has been suggested that the compound may have potential applications in the field of medicine as a drug candidate due to its ability to bind to metal ions and form stable complexes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid in lab experiments include its ease of synthesis, high yield, and potential applications in various fields of scientific research. The limitations of using this compound include its limited solubility in water, which may make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid. One possible direction is to study its potential applications in the field of medicine as a drug candidate. Another direction is to explore its potential applications in the synthesis of new organic materials with interesting properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, efforts can be made to improve the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid involves the reaction of 2-aminobenzoic acid with 4-formyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification by recrystallization.

Scientific Research Applications

2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid has been found to have potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes that exhibit interesting properties such as luminescence, catalytic activity, and magnetic properties. It has also been used in the synthesis of new organic materials that have potential applications in optoelectronic devices and sensors.

properties

CAS RN

35546-44-2

Product Name

2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid

Molecular Formula

C10H8N4O2

Molecular Weight

216.2 g/mol

IUPAC Name

2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid

InChI

InChI=1S/C10H8N4O2/c15-10(16)9-4-2-1-3-8(9)5-13-14-6-11-12-7-14/h1-7H,(H,15,16)/b13-5+

InChI Key

CVZCGCSYDJLCKQ-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)C(=O)O

SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.